

A Comparative Guide to the Reaction Kinetics of Dibromodifluoromethane and Its Alternatives

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Compound of Interest

Compound Name: Dibromodifluoromethane

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This guide provides a comprehensive comparison of the atmospheric reaction kinetics of **dibromodifluoromethane** (CBr_2F_2 , Halon 1202) and its alternatives, Halon 1211 (CBrClF_2), Halon 1301 (CBrF_3), and Halon 2402 ($\text{CBrF}_2\text{CBrF}_2$). The information presented herein is crucial for understanding the atmospheric lifetime and environmental impact of these compounds, which have been used as fire suppressants. This guide summarizes key kinetic data, details common experimental protocols, and visualizes complex processes to facilitate objective comparison.

Data Presentation: Reaction Kinetics and Photolysis

The atmospheric fate of these halogenated compounds is primarily determined by two processes: reaction with hydroxyl (OH) radicals and photolysis by solar ultraviolet (UV) radiation. The following tables summarize the available quantitative data for these processes.

Reaction with Hydroxyl Radicals

The reaction with OH radicals is a major atmospheric sink for many organic compounds. The rate of this reaction is a critical parameter for determining a compound's atmospheric lifetime. The temperature dependence of the rate constant, k , is typically expressed by the Arrhenius equation: $k(T) = A \exp(-E_a/RT)$, where A is the pre-exponential factor and E_a is the activation energy.

Compound	Formula	k (cm ³ molecule ⁻¹ s ⁻¹) at 298 K	A-factor (cm ³ molecule ⁻¹ s ⁻¹)	E _a /R (K)	Reference(s)
Dibromodifluoromethane (Halon 1202)	CBr ₂ F ₂	< 5.0 x 10 ⁻¹⁶	Not Available	Not Available	[1]
Bromochlorodifluoromethane (Halon 1211)	CBrClF ₂	< 1.0 x 10 ⁻¹⁶	Not Available	Not Available	[1]
Bromotrifluoromethane (Halon 1301)	CBrF ₃	< 1.0 x 10 ⁻¹⁶	Not Available	Not Available	[1]
1,2-Dibromotetrafluoroethane (Halon 2402)	CBrF ₂ CBrF ₂	< 1.0 x 10 ⁻¹⁶	Not Available	Not Available	[1]

Note: The reaction rates for these compounds with OH radicals are extremely slow, with only upper limits for the rate constants being reported. This indicates that reaction with OH is not a significant atmospheric loss process for these molecules, leading to very long atmospheric lifetimes if this were the only degradation pathway.

Photolysis Data: UV Absorption Cross-Sections

Photolysis is the primary atmospheric removal mechanism for these brominated halons. The rate of photolysis is determined by the compound's UV absorption cross-section (σ), the quantum yield for dissociation (Φ), and the solar actinic flux. The quantum yield for the dissociation of these molecules is considered to be unity. The following table presents the UV absorption cross-sections at the peak absorption wavelength (λ_{\max}).

Compound	Formula	λ_{max} (nm)	σ_{max} (cm ² molecule ⁻¹) at 298 K	Temperature Dependence	Reference(s)
Dibromodifluoromethane (Halon 1202)	CBBr ₂ F ₂	~227	1.8×10^{-18}	Cross-section decreases with decreasing temperature	[1][2]
Bromochlorodifluoromethane (Halon 1211)	CBBrClF ₂	~204	1.2×10^{-18}	Cross-section decreases with decreasing temperature	[1]
Bromotrifluoromethane (Halon 1301)	CBBrF ₃	~204	1.1×10^{-18}	Cross-section decreases with decreasing temperature	[1]
1,2-Dibromotetrafluoroethane (Halon 2402)	CBBrF ₂ CBBrF ₂	~220	1.5×10^{-18}	Cross-section decreases with decreasing temperature	[1]

Experimental Protocols

The kinetic data presented in this guide are typically obtained using sophisticated experimental techniques. The two most common methods for studying gas-phase reactions of atmospheric interest are Flash Photolysis-Resonance Fluorescence (FP-RF) and Discharge Flow-Mass Spectrometry (DF-MS).

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a powerful technique for directly measuring the rate constants of radical reactions under pseudo-first-order conditions.

Methodology:

- **Radical Generation:** A short, intense pulse of UV light from a flash lamp or an excimer laser photolyzes a precursor molecule to generate the desired radical species (e.g., OH radicals from the photolysis of H_2O or HNO_3).
- **Reaction:** The generated radicals react with the substrate molecule (e.g., the halon) which is present in large excess in a temperature-controlled reaction cell. This ensures that the concentration of the substrate remains effectively constant throughout the reaction, simplifying the kinetics to a first-order decay of the radical.
- **Detection:** The concentration of the decaying radical is monitored in real-time. For OH radicals, this is typically achieved by resonance fluorescence. A resonance lamp emits light at a wavelength that specifically excites the OH radical (around 308 nm). The subsequent fluorescence emitted by the excited OH radicals is detected by a photomultiplier tube. The intensity of the fluorescence is directly proportional to the OH concentration.
- **Data Analysis:** The fluorescence signal, and thus the radical concentration, is recorded as a function of time after the photolysis flash. This decay is fitted to a pseudo-first-order exponential function to obtain the rate constant (k'). By measuring k' at different concentrations of the substrate, the bimolecular rate constant (k) can be determined from the slope of a plot of k' versus the substrate concentration.

Discharge Flow-Mass Spectrometry (DF-MS)

This technique is used to study the kinetics and products of gas-phase reactions in a controlled flow system.

Methodology:

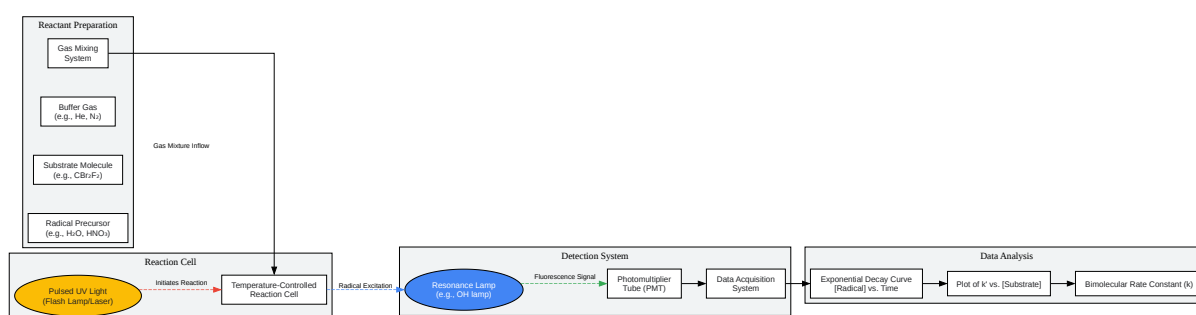
- **Radical Generation:** Radicals are generated in a microwave or radiofrequency discharge. For example, H atoms can be produced by passing H_2 through a microwave discharge, and these can then react with NO_2 to produce OH radicals.

- **Reaction:** The radicals are introduced into a flow tube along with a carrier gas (typically helium). The substrate molecule is introduced through a movable injector at various points along the flow tube. The reaction occurs as the gases flow down the tube.
- **Detection:** A portion of the gas mixture is continuously sampled from the end of the flow tube into a mass spectrometer. The concentrations of the radical and other stable species are monitored by their mass-to-charge ratio.
- **Data Analysis:** By varying the position of the movable injector, the reaction time can be changed. The decay of the radical concentration or the formation of products as a function of reaction time is used to determine the reaction rate constant. This method is particularly useful for studying the products of a reaction.

Mandatory Visualization

Experimental Workflow for Gas-Phase Kinetic Studies

The following diagram illustrates a generalized workflow for a Flash Photolysis-Resonance Fluorescence (FP-RF) experiment, a common technique for determining the rate constants of gas-phase reactions.

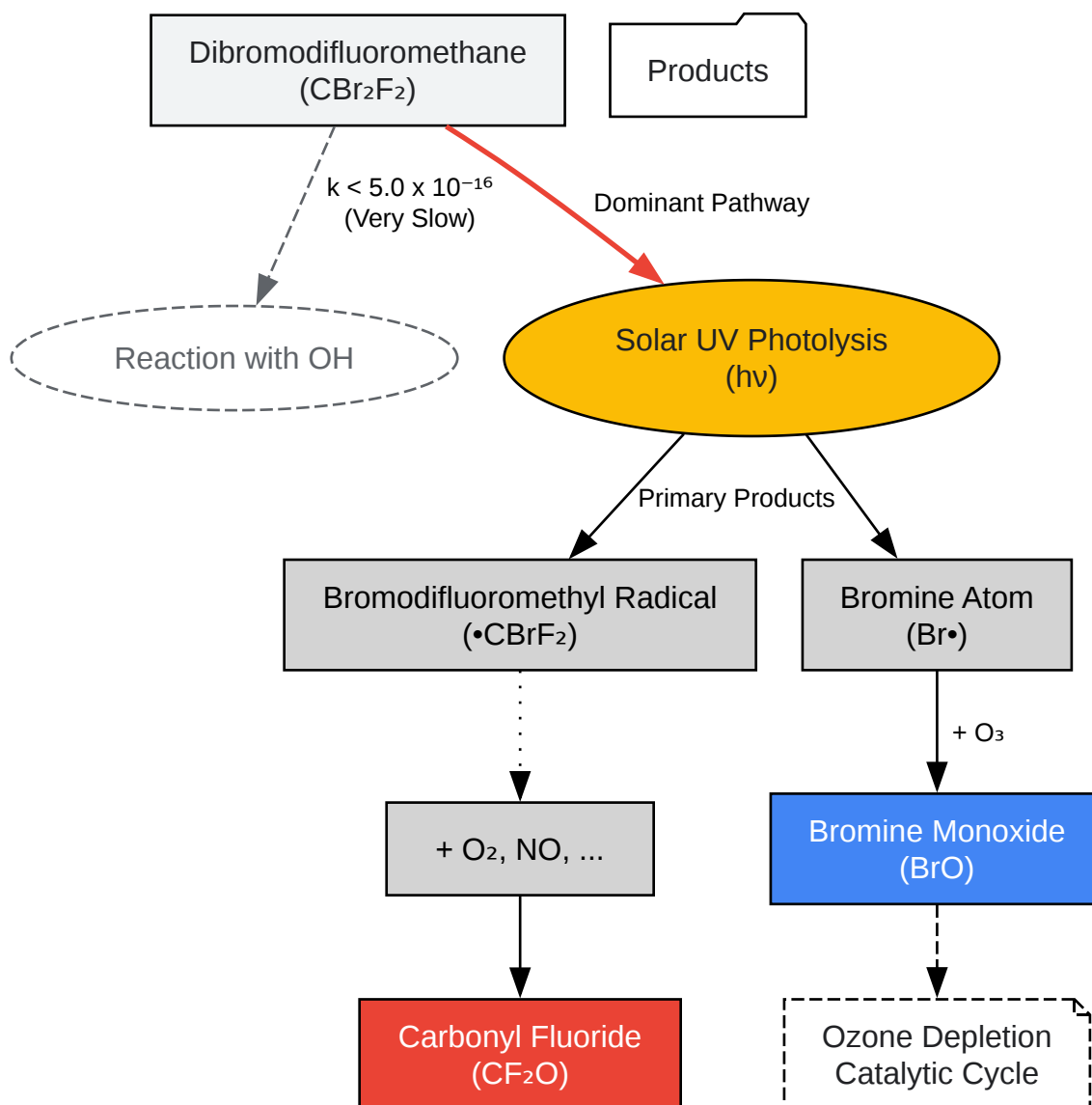


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Generalized workflow for a Flash Photolysis-Resonance Fluorescence experiment.

Atmospheric Degradation Pathway of Dibromodifluoromethane

The primary atmospheric fate of **dibromodifluoromethane** is photolysis by solar UV radiation. The reaction with OH radicals is a negligible loss process. The following diagram illustrates this dominant degradation pathway.



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Atmospheric degradation pathway of **Dibromodifluoromethane** (CBr_2F_2).

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References

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- 2. Temperature-dependent kinetics study of the gas-phase reactions of OH with n- and i-propyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
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